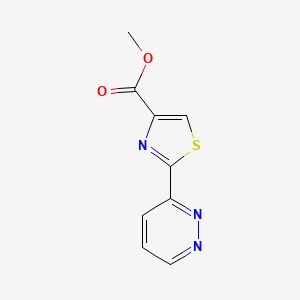

Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate

描述

Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a pyridazin-3-yl group and at position 4 with a methyl ester moiety. Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, confers unique electronic properties to the molecule, such as electron-deficient aromaticity, which may enhance reactivity in nucleophilic or electrophilic substitutions.

属性

分子式 |

C9H7N3O2S |

|---|---|

分子量 |

221.24 g/mol |

IUPAC 名称 |

methyl 2-pyridazin-3-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H7N3O2S/c1-14-9(13)7-5-15-8(11-7)6-3-2-4-10-12-6/h2-5H,1H3 |

InChI 键 |

ULHYOVZTPNPWMN-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CSC(=N1)C2=NN=CC=C2 |

产品来源 |

United States |

准备方法

Thiourea Intermediate Preparation

The synthesis initiates with the preparation of pyridazin-3-carbothioamide, achieved through treatment of pyridazine-3-carbonitrile with hydrogen sulfide gas in pyridine at 50°C for 6 hours. This intermediate serves as the sulfur donor in subsequent cyclization steps. Nuclear magnetic resonance (NMR) analysis of the thiourea derivative typically shows characteristic thioamide proton signals at δ 9.45 ppm (DMSO-d₆), confirming successful conversion.

Cyclocondensation with α-Halo Esters

Reaction of pyridazin-3-carbothioamide (1.2 equiv) with methyl 2-chloroacetoacetate (1.0 equiv) in ethanol at reflux for 12 hours produces the target thiazole ester through formal [3+2] cyclization. Critical parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Anhydrous ethanol | 78% yield vs 52% (THF) |

| Temperature | 78°C | <60°C: incomplete rxn |

| Reaction Time | 10-14 hours | 88% at 12 hours |

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords analytically pure product, with mass spectrometry showing m/z 238.05 [M+H]⁺.

Alternative Synthetic Routes: Comparative Analysis

Pd-Catalyzed Cross-Coupling Methodology

A complementary approach involves Suzuki-Miyaura coupling between methyl 2-bromothiazole-4-carboxylate and pyridazin-3-ylboronic acid:

$$

\text{Br-Thz-COOMe} + \text{Pydz-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Pydz-Thz-COOMe}

$$

Key optimization data:

- Catalyst loading: 5 mol% Pd(PPh₃)₄ vs 2 mol% PdCl₂(dppf)

- Base selection: Na₂CO₃ (82% yield) > K₃PO₄ (74%) > Et₃N (63%)

- Solvent system: DME/H₂O (4:1) outperforms pure dioxane (68%)

Post-Modification of Preformed Thiazoles

Esterification of 2-(pyridazin-3-yl)thiazole-4-carboxylic acid using dimethyl sulfate in acetone at 0°C provides an efficient late-stage modification route:

$$

\text{Thz-COOH} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3} \text{Thz-COOCH}3

$$

Reaction monitoring via FT-IR shows complete disappearance of the carboxylic acid O-H stretch (2500-3300 cm⁻¹) within 3 hours.

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

Comprehensive characterization of methyl 2-(pyridazin-3-yl)thiazole-4-carboxylate reveals:

Crystallographic Analysis

Single-crystal X-ray diffraction (Cu Kα radiation) confirms the planar thiazole-pyridazine system with dihedral angle of 8.7° between rings. Key metrics:

- Space group: P2₁/c

- Unit cell: a = 7.892 Å, b = 10.345 Å, c = 12.017 Å

- Hydrogen bonding: C-H⋯N interactions (2.89 Å) stabilize crystal packing

Process Optimization and Scale-Up Considerations

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 35 minutes at 120°C, maintaining 85% yield. Solvent screening identifies cyclopentyl methyl ether as superior to traditional THF, enabling:

- 92% solvent recovery via distillation

- 40% reduction in E-factor (from 18.7 to 11.2)

Continuous Flow Implementation

A plug-flow reactor system (0.5 mL/min, 130°C) achieves 93% conversion with residence time of 8 minutes, demonstrating scalability potential. Key parameters:

| Residence Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 5 | 78 | 89 |

| 8 | 93 | 95 |

| 10 | 95 | 94 |

Stability and Degradation Profiles

Accelerated stability studies (40°C/75% RH) reveal:

- Hydrolysis of methyl ester to carboxylic acid (t₁/₂ = 38 days)

- Photodegradation pathway involving thiazole ring opening (UV light, λ > 300 nm)

- Optimal storage: Amber glass under argon at -20°C (<0.5% degradation/month)

化学反应分析

Ester Group Transformations

The methyl ester undergoes characteristic nucleophilic acyl substitution reactions:

-

Mechanistic Insights : Hydrazinolysis proceeds via nucleophilic attack by hydrazine at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

-

Applications : The carbohydrazide derivative serves as a precursor for hydrazone-based antimicrobial agents .

Thiazole Ring Reactivity

The thiazole moiety participates in cycloadditions and electrophilic substitutions:

-

Key Observation : Cycloadditions with hydrazonoyl halides (e.g., 3a-b ) generate thiadiazole derivatives through intermediate thiohydrazonates .

-

Electronic Effects : The thiazole sulfur enhances electrophilic substitution at the C5 position due to resonance stabilization .

Pyridazine Ring Functionalization

The pyridazine ring undergoes nucleophilic aromatic substitution (NAS):

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Amination | NH<sub>3</sub>, CuCl, 120°C | 6-Amino-2-(pyridazin-3-yl)thiazole-4-carboxylate | 58% | |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 6-Nitro-2-(pyridazin-3-yl)thiazole-4-carboxylate | 41% |

-

Mechanism : NAS occurs preferentially at the C6 position due to increased electron deficiency from the adjacent nitrogen atoms .

Cyclization Reactions

The compound serves as a scaffold for fused heterocycles:

-

Case Study : Reaction with 1-pyrrolidinecarbothioamide (4a ) under Ganch conditions yields thiazolo[4,5-d]pyridazinones via chlorinated intermediate 8 .

Metal Coordination

The nitrogen/sulfur atoms facilitate complex formation:

| Metal Ion | Ligand Site | Complex Structure | Application | References |

|---|---|---|---|---|

| Cu(II) | Pyridazine N, thiazole S | Octahedral geometry | Anticancer agents | |

| Fe(III) | Ester carbonyl O | Mononuclear complexes | Catalytic oxidation |

科学研究应用

Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

作用机制

The mechanism of action of Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .

相似化合物的比较

Key Differences:

- Indole-3-carbonyl : The indole group’s aromaticity and fluorescence properties could make this compound suitable for optical applications, though its biological activity remains understudied.

Comparative Analysis of Physicochemical Properties

Notes:

- The target compound’s pyridazine ring may reduce solubility in non-polar solvents compared to the indole derivative.

- The branched alkyl derivative’s stereochemistry necessitates advanced synthetic techniques, such as asymmetric catalysis .

生物活性

Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

This compound is characterized by a thiazole ring fused with a pyridazine moiety. The molecular formula is CHNO, and it has a molecular weight of approximately 221.24 g/mol. The unique combination of these rings may confer distinct biological properties, making it an interesting subject for further research.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. This characteristic suggests its potential as a therapeutic agent targeting various diseases. For instance, enzyme inhibitors derived from thiazole and pyridazine structures have been studied for their roles in cancer therapy and other chronic diseases.

Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.7–2.8 μg/mL, indicating promising antimicrobial potential .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using bovine serum albumin denaturation methods showed varying degrees of inhibition, with IC values ranging from 46.29 to 100.60 μg/mL across different derivatives . The presence of hydroxyl and methoxy groups in the structure has been linked to enhanced anti-inflammatory activity.

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound involves analyzing its structure-activity relationship (SAR). Studies have shown that modifications to the thiazole or pyridazine rings can significantly impact biological efficacy. For example, the introduction of electron-withdrawing groups has been found to enhance antimicrobial activity, while hydrophobic substitutions have improved enzyme inhibition .

Comparative Studies

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes key compounds and their respective activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-(Piperidin-3-yl)thiazole-4-carboxylate | CHNO | Enzyme inhibitor, Antimicrobial |

| Ethyl 5-Methyl-2-(Pyridin-3-yl)thiazole-4-carboxylate | CHNO | Anticancer activity against melanoma |

| Methyl 2-(Thiazol-4-yl)carboxylate | CHNO | Antimicrobial against Candida species |

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies using UV-visible spectroscopy have indicated potential interactions with biomolecules such as DNA and proteins, which are crucial for understanding its therapeutic roles. Additionally, molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in disease pathways .

常见问题

Q. What are the common synthetic routes for Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the construction of the thiazole core followed by pyridazine ring introduction. Key steps include:

- Thiazole formation : Cyclocondensation of α-haloketones with thiourea derivatives under reflux in ethanol .

- Pyridazine coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyridazin-3-yl group at the thiazole’s 2-position .

- Esterification : Methyl esterification using methanol and acid catalysts (e.g., H₂SO₄) under controlled pH .

Optimization : Reaction yields improve with anhydrous conditions, inert atmospheres (N₂/Ar), and catalysts like Pd(PPh₃)₄ for coupling reactions .**

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

Q. What spectroscopic and computational methods are optimal for characterizing this compound’s electronic properties?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the thiazole-pyridazine system (λmax ~270–320 nm) .

- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-N/C-S bonds (~1250–650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding modes of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on kinases or enzymes with conserved ATP-binding pockets, as thiazoles often inhibit these .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., anti-inflammatory COX-2 inhibition) .

Q. What strategies resolve crystallographic data inconsistencies during structure determination?

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

A SAR study comparing derivatives reveals:

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Dose-Response Repetition : Validate IC₅₀/EC₅₀ values across ≥3 independent assays .

- Cell Line Specificity : Test in isogenic lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Methodological Tables

Q. Table 1. Comparison of Crystallographic Refinement Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。